![molecular formula C17H14N2O3S B3022240 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol CAS No. 885949-45-1](/img/structure/B3022240.png)
5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a phenylsulfonyl group and a pyrimidine or pyrazolo[1,5-a]pyrimidine core. The structure-activity relationship (SAR) studies indicate that the conformational flexibility and the size and shape of the molecules, described by gyration radii, are important for their activity as serotonin 5-HT(6) receptor antagonists. More compact molecules tend to be more potent antagonists . The presence of substituents and their relative positions are also critical for the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include multi-step processes. For example, the synthesis of 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides is a side-product of a Biginelli-like reaction, which is then followed by a two-component condensation to obtain the desired sulfonamidomethyl substituted compounds . The use of p-toluene sulfonic acid as a catalyst in the synthesis of 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one demonstrates the role of acid catalysis in facilitating these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as molecular weight, surface polar area, cLogP, and the number of rotatable bonds, have been evaluated in relation to their biological activity. Interestingly, no significant correlation was observed between these properties and the 5-HT(6)R antagonistic potency, except for the size of the substituent group . The presence of a positively ionizable group on the pyrimidine ring can modify the ADME characteristics without significantly affecting the interaction efficiency with the receptor .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pd-Catalyzed C-C Bond-Forming Reactions : A study reported the facile synthesis of C-4 aryl pyrimidinone nucleoside analogues from O4-arylsulfonate derivatives of thymidine, highlighting the chemical versatility of sulfonate derivatives in nucleoside analog synthesis. This method's significance lies in its application in medicinal chemistry for the development of new drug molecules (Kang, De Clercq, & Lakshman, 2007).
Intramolecular Cyclization for Heterocyclic Compounds : Another research focused on synthesizing 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, demonstrating the compound's utility in generating heterocyclic structures, which are pivotal in drug design and development (Benetti et al., 2002).
Biological Activities
Antibacterial and Antitubercular Activities : A study synthesized novel thiazolo[3,2-a]pyrimidine derivatives and screened them for in vitro antibacterial and antitubercular activities, showing significant activities. This underscores the potential of sulfonamide derivatives in the development of new antimicrobial agents (Cai et al., 2016).
Antiviral Activity : Research into novel sulfonic cytosine derivatives demonstrated their antiviral activity, indicating the importance of sulfonamide derivatives in creating antiviral drugs (Solomyannyi et al., 2019).
Material Science Applications
- Photochromic Gratings in Polymer Systems : Azo sulfonamide chromophores, similar in structure to "5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol," were utilized in nonlinear optical materials. These materials showed promise for applications in optical data storage and photonic devices, demonstrating the compound's potential in material science (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)23(21,22)15-11-18-16(19-17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOKFOWJLVWRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202247 | |
| Record name | 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885949-45-1 | |
| Record name | 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




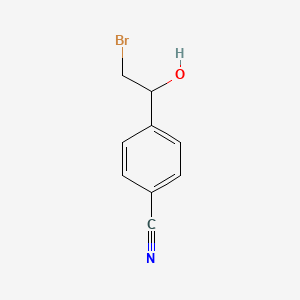
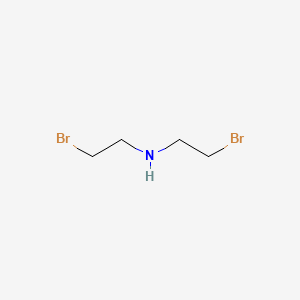
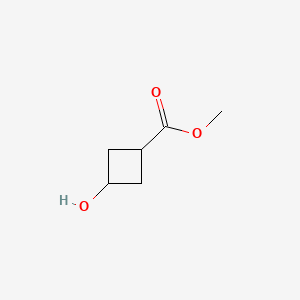
![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)
![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)
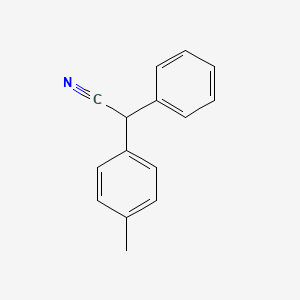
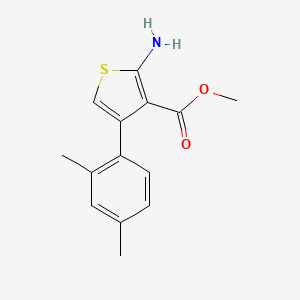
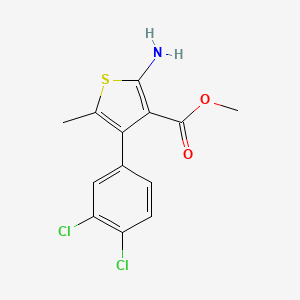



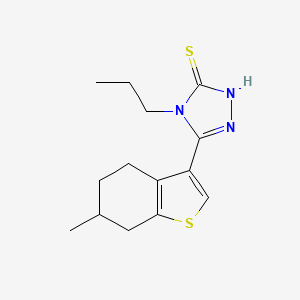
![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)